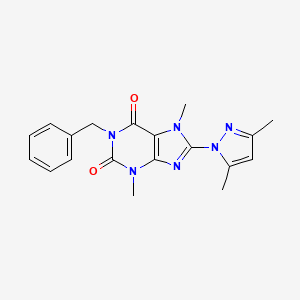

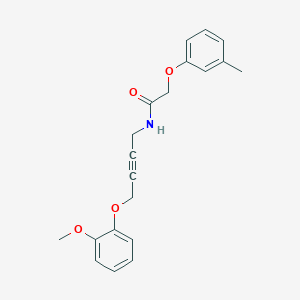

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure analysis of this compound would involve understanding the spatial arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used for this purpose .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and reactivity. These properties could be predicted using computational chemistry or determined experimentally .Scientific Research Applications

Optoelectronic Applications

The compound’s structural characteristics suggest potential use in optoelectronics . Its supramolecular layer and hexagonal arrangement of indium atoms are conducive to photovoltaic applications . The Density Functional Theory (DFT) analysis confirms it as a direct bandgap semiconductor with a bandgap conducive to optoelectronic functions .

Photovoltaic Device Efficiency

The optical properties, such as the refractive index and absorption coefficient , indicate low absorption in the visible spectrum, which is desirable for photovoltaic devices . The compound’s ability to facilitate electronic transitions within the visible range can be harnessed to improve the efficiency of solar cells .

Thermal Stability for Electronics

The thermal stability of the compound makes it suitable for use in environments where high temperatures are common, such as in certain electronic devices . The morphology of the crystal, important for the growth of electronic components, has been well-characterized, which aids in the design of thermally stable components .

Coordination Chemistry

The compound’s coordination properties make it a candidate for exploration within coordination chemistry . Its ability to form complexes with indium, which has larger ionic radii, opens up possibilities for creating new materials with unique properties .

Lewis Acid Applications

As a Lewis acid , the compound can tolerate various functional groups, making it useful for organic transformations . This property can be exploited in synthetic chemistry to accelerate reaction rates and increase the yield of desired products .

Photosensitizer Lifetime Enhancement

The compound’s effect on the rate of intersystem crossing from the excited singlet state to the triplet state can result in a substantial increase in the lifetime of photosensitizers . This application is particularly relevant in the field of photochemistry .

Each of these applications demonstrates the versatility of the compound in various scientific fields. The detailed characterization and analysis of its properties provide a strong foundation for further research and development in these areas.

Antibacterial Activity in Polymer Synthesis

The compound’s derivatives have been utilized in the synthesis of random copolymers, which exhibit significant antibacterial activity . These copolymers, such as those combining 2-hydroxyethyl methacrylate (HEMA) and diethyl amino ethyl methacrylate (DEAEM), are synthesized through photoinitiation and have potential applications in medical devices and coatings .

Thermodynamic Property Evaluation

The compound’s related structures have been critically evaluated for their thermodynamic properties . This data is essential for understanding the compound’s behavior under various conditions and can be applied in the design of processes in chemical engineering, where precise control of thermal properties is crucial .

Mechanism of Action

properties

IUPAC Name |

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.CH2O2/c1-17(6-8-19)11-14-12-22-9-7-18(14)16(20)13-4-3-5-15(10-13)21-2;2-1-3/h3-5,10,14,19H,6-9,11-12H2,1-2H3;1H,(H,2,3) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCSLJDGLQTCIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC=C2)OC.C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)

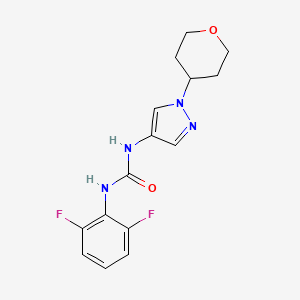

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)

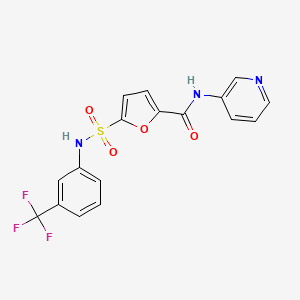

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

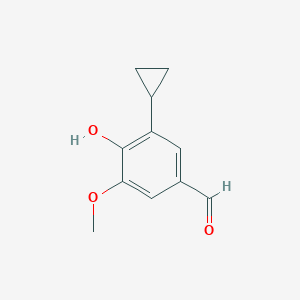

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)